Alpha,Alpha-[UL-13C12]Trehalose
Description
Stable isotope tracing has become an indispensable tool in the field of advanced metabolic research, offering a window into the dynamic and complex network of biochemical reactions that sustain life. Unlike radioisotopes, stable isotopes are non-radioactive, making them safe for a wider range of applications, including studies in humans. youtube.com By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system, researchers can track the metabolic fate of these molecules. This methodology allows for the quantification of metabolic pathway activity, often referred to as metabolic flux, providing a more direct measure of cellular processes than what can be gleaned from static measurements of metabolite concentrations alone. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
354.21 g/mol |
IUPAC Name |
2-(hydroxy(113C)methyl)-6-[3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
HDTRYLNUVZCQOY-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Synthesis and Methodological Validation of Alpha,alpha Ul 13c12 Trehalose
Isotopic Labeling Strategies for Uniform Carbon-13 Enrichment
The most common and effective strategy for producing uniformly labeled (UL) carbohydrates like Alpha,Alpha-[UL-13C12]Trehalose is through biological synthesis. This approach leverages the natural metabolic machinery of microorganisms, such as bacteria or yeast, which are known to produce trehalose (B1683222) as a storage carbohydrate. nih.govnih.gov The process involves culturing these organisms in a defined medium where the sole carbon source is a fully 13C-labeled precursor, typically [U-13C6]glucose. nih.govbiorxiv.org
During cultivation, the microorganisms metabolize the [U-13C6]glucose, incorporating the heavy carbon isotopes into their cellular machinery and metabolic products. biorxiv.org Trehalose is synthesized via the trehalose-6-phosphate (B3052756) (T6P) pathway, which utilizes UDP-glucose and glucose-6-phosphate as substrates, both of which are derived from the initial labeled glucose pool. nih.gov This ensures that all twelve carbon atoms in the resulting trehalose molecule are 13C isotopes. nih.gov
Following the cultivation period, the cells are harvested, and the this compound is extracted and purified from the cellular matrix. nih.gov This biosynthetic method is highly efficient for achieving uniform labeling across the entire carbon skeleton of the molecule. nih.gov
Analytical Techniques for Purity and Isotopic Integrity Assessment
To be effective as a research tool, the synthesized this compound must be rigorously tested for both chemical purity (absence of other compounds) and isotopic integrity (the degree and uniformity of 13C enrichment). thermofisher.comacanthusresearch.com Two primary analytical techniques are employed for this validation: High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the mass and isotopic enrichment of the labeled trehalose. nih.gov The molecular formula for this compound is (¹³C)₁₂H₂₂O₁₁, giving it a theoretical molecular weight of approximately 354.20 g/mol . scbt.comomicronbio.com This is significantly higher than its unlabeled counterpart, Alpha,Alpha-Trehalose (C₁₂H₂₂O₁₁), which has a molecular weight of approximately 342.12 g/mol .
HRMS can precisely measure this mass difference, confirming the incorporation of twelve 13C atoms. acs.org Furthermore, it analyzes the isotopic distribution of the molecule, which appears as a unique pattern of peaks. acs.org For a uniformly labeled compound, the most abundant peak will correspond to the fully labeled molecule (M+12). The intensity of this peak relative to any partially labeled or unlabeled species allows for the calculation of isotopic purity, which is typically expected to be 99 atom % ¹³C or higher. sigmaaldrich.com This detailed analysis ensures that the tracer is distinct from its naturally occurring form and allows for accurate tracking in experimental systems. acs.orguni-regensburg.de
Table 1: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (g/mol) | Mass Shift |
|---|---|---|---|
| Alpha,Alpha-Trehalose | C₁₂H₂₂O₁₁ | 342.1162 | M |
| This compound | (¹³C)₁₂H₂₂O₁₁ | 354.1567 | M+12 |
Nuclear Magnetic Resonance Spectroscopy for Labeling Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of the isotopic labels within the molecule. wikipedia.org While mass spectrometry confirms that the labels are present, NMR confirms where they are. For this compound, 13C NMR is particularly informative. pressbooks.pub
In a natural abundance 13C NMR spectrum of trehalose, signals are weak due to the low natural abundance of ¹³C (~1.1%). pressbooks.pub However, in the uniformly labeled compound, all carbon signals are dramatically enhanced. frontiersin.orgrsc.org Most importantly, the presence of adjacent ¹³C nuclei throughout the molecule's carbon backbone gives rise to complex ¹³C-¹³C spin-spin coupling patterns. researchgate.netnih.gov These coupling patterns are a definitive signature of uniform labeling, as they would not be present in a molecule with only isolated ¹³C atoms. researchgate.net This confirms that the enrichment is not random but is consistently distributed across all twelve carbon positions, validating the integrity of the tracer for detailed metabolic flux analysis. nih.govfrontiersin.org
Standardization Protocols for Experimental Applications
The use of this compound as an internal standard or tracer in quantitative experiments requires strict standardization protocols to ensure data accuracy and reproducibility. thermofisher.comlgcstandards.com
Key standardization steps include:
Purity Verification: The chemical and isotopic purity of each batch must be confirmed using techniques like HRMS and NMR, as described above. The isotopic purity should ideally be high enough (<2% unlabeled species) to avoid complex correction calculations. acanthusresearch.comlgcstandards.com
Accurate Concentration Determination: Stock solutions must be prepared with high precision. The concentration should be verified using methods like quantitative NMR (qNMR) or by weighing a known amount of the highly pure, dry solid.
Co-elution Confirmation: In chromatographic methods (like LC-MS), it is crucial to confirm that the labeled internal standard co-elutes exactly with its unlabeled analyte counterpart to ensure they experience the same matrix effects. lgcstandards.com
Stability Assessment: The stability of the compound in solution under specific storage conditions (temperature, solvent, light exposure) should be determined to ensure its integrity over the course of an experiment.
Control Experiments: Experiments using the labeled tracer should always be run in parallel with controls using the unlabeled analogue to establish baseline measurements and accurately quantify metabolic changes. nih.gov
Adherence to these protocols ensures that this compound can be used effectively and reliably as a stable isotope-labeled internal standard, minimizing measurement uncertainty and leading to high-quality, reproducible research findings. thermofisher.comlgcstandards.comhilarispublisher.com
Advanced Analytical Methodologies Utilizing Alpha,alpha Ul 13c12 Trehalose
Mass Spectrometry-Based Fluxomics Platforms
Metabolic flux analysis (MFA) using carbon-13 (¹³C) labeled substrates is a cornerstone technique for quantifying intracellular reaction rates. springernature.comresearchgate.net By tracing the incorporation of ¹³C from a labeled source like Alpha,Alpha-[UL-13C12]Trehalose into various metabolites, researchers can elucidate the activity of metabolic pathways. springernature.com Mass spectrometry is a key analytical tool for determining the ¹³C-labeling patterns in these metabolites. springernature.comfrontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Isotope Tracing
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for analyzing the incorporation of ¹³C into metabolites. nih.gov This method is particularly useful for studying polar metabolites, such as those found in central carbon metabolism. nih.gov In a typical LC-MS-based metabolomics workflow, cells or tissues are incubated with a ¹³C-labeled substrate. nih.gov Following extraction, the metabolites are separated by liquid chromatography and detected by a mass spectrometer. nih.gov
The high resolution and sensitivity of modern LC-MS instruments, such as hybrid quadrupole-Orbitrap systems, enable the simultaneous quantification of metabolites and the determination of their ¹³C-isotopic labeling. escholarship.org This is achieved by using stable isotope dilution with labeled internal standards for quantification, while simultaneously tracking the incorporation of ¹³C from the experimental tracer. escholarship.org This dual capability improves the accuracy and dimensionality of the data obtained from a single experiment. escholarship.org
For example, to trace the metabolism of ¹³C-labeled glucose, a common experimental setup involves culturing cells in a medium where standard glucose is replaced with ¹³C-glucose. nih.gov The resulting labeled metabolites are then analyzed by LC-MS to determine the extent of ¹³C incorporation. nih.govfrontiersin.org This approach has been successfully used to map the flow of carbon through central carbon metabolism in various cell types. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Carbon Backbone Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for ¹³C-based metabolic flux analysis. shimadzu.com It is particularly well-suited for the analysis of volatile and thermally stable compounds, or those that can be made so through chemical derivatization. nih.gov In the context of MFA, GC-MS is often used to analyze the labeling patterns of proteinogenic amino acids and other key metabolites like sugars and organic acids. shimadzu.comnih.gov
A key advantage of GC-MS is the extensive fragmentation of molecules upon electron ionization, which provides detailed information about the positions of ¹³C atoms within the carbon backbone of a metabolite. shimadzu.com This positional information is crucial for resolving fluxes through different metabolic pathways. mdpi.com For instance, analyzing the fragments of derivatized amino acids can help distinguish between pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com
Recent advancements in GC-MS-based methods have focused on improving the accuracy of positional ¹³C enrichment calculations by carefully selecting and validating the mass fragments used for analysis. mdpi.com This involves using ¹³C-labeled standards with known isotopic distributions to identify and correct for potential analytical biases. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity in Tracing
Tandem mass spectrometry (MS/MS) has emerged as a valuable technique for providing more detailed labeling information in ¹³C-MFA studies, leading to improved precision and resolution of metabolic fluxes. frontiersin.orgnih.gov In an MS/MS experiment, a specific precursor ion (the "parent" ion) is selected and fragmented to produce product ions (the "daughter" ions). frontiersin.org The masses of these fragments provide additional constraints on the possible labeling patterns of the original metabolite. frontiersin.org
The use of MS/MS is particularly advantageous in complex biological systems where traditional MS measurements may not provide sufficient information to resolve all fluxes. frontiersin.orgnih.gov The additional data from MS/MS can help to better define the activities of converging and diverging metabolic pathways. frontiersin.orgnih.gov
Modeling tandem MS data for ¹³C-MFA has been advanced by the development of algorithms based on the Elementary Metabolite Units (EMU) framework. frontiersin.orgnih.gov This framework provides an efficient way to simulate and correct tandem MS data, making the technique more accessible to the wider ¹³C-MFA community. frontiersin.orgnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical tool for measuring ¹³C isotopic enrichment in metabolites. nih.gov Unlike mass spectrometry, which measures the mass-to-charge ratio of ions, NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. nih.govacs.org This allows for the unambiguous identification of compounds and the precise measurement of ¹³C enrichment at specific atomic positions. nih.govacs.org
One of the key advantages of NMR is its ability to directly measure the site-specific isotopic composition of carbon atoms. researchgate.net This level of detail is often not achievable with MS-based methods. mdpi.com For instance, ¹³C-NMR can distinguish between different isotopomers (molecules with the same number of isotopic atoms but at different positions) of a metabolite, providing valuable insights into the underlying metabolic pathways. mdpi.com
Recent developments in NMR pulse sequences, such as the isotope-edited total correlation spectroscopy (ITOCSY) method, have further enhanced the capabilities of NMR for isotopic analysis. nih.govacs.org The ITOCSY technique separates the NMR signals of ¹²C- and ¹³C-containing molecules into distinct spectra, allowing for their direct comparison and quantification. nih.govacs.org This approach has been shown to be highly accurate and can detect metabolites at low concentrations. nih.gov
Furthermore, qNMR can be used as an alternative to Isotope Ratio Mass Spectrometry (IRMS) for determining the bulk carbon isotope ratio of a sample. nih.gov Optimized ¹³C-qNMR methods have demonstrated good precision and can be used for authentication and quality control of various products. researchgate.netnih.gov
Computational Modeling and Algorithms for Metabolic Flux Inference
The raw data from mass spectrometry or NMR analysis, which consists of mass isotopomer distributions, must be interpreted using computational models to infer metabolic fluxes. frontiersin.orgnih.gov This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting a mathematical model of cellular metabolism to the experimental data. frontiersin.orgnih.gov
Software Tools for Steady-State Metabolic Flux Analysis (MFA) with ¹³C Data
A variety of software tools have been developed to facilitate steady-state ¹³C-MFA. researchgate.net These tools provide a framework for constructing metabolic network models, simulating isotope labeling patterns, and estimating metabolic fluxes by minimizing the difference between simulated and measured labeling data. nih.gov13cflux.net
Some of the commonly used software packages for ¹³C-MFA include:
These software tools differ in their underlying algorithms, user interfaces, and capabilities. For instance, OpenFLUX offers a user-friendly spreadsheet-based interface, while 13CFLUX2 is a high-performance suite designed for complex models. nih.gov13cflux.net The choice of software often depends on the specific requirements of the study, such as the size of the metabolic network and the type of experimental data.
Recent developments in the field have also seen the application of machine learning techniques to improve the efficiency and accuracy of ¹³C-MFA. nih.govacs.org These machine learning-based frameworks can reduce computation time and provide more stable solutions compared to traditional optimization-based approaches. nih.govacs.org
Dynamic Non-Stationary 13C MFA for Transient Metabolic States
Metabolic networks are not always in a steady state; they respond dynamically to environmental perturbations and cellular demands. Dynamic Non-Stationary 13C Metabolic Flux Analysis (13C-MFA) is a cutting-edge technique designed to capture these transient metabolic states. nih.govnih.gov Unlike traditional stationary 13C-MFA, which requires cells to reach both a metabolic and isotopic steady state, the non-stationary approach utilizes short-term isotopic transient data. nih.gov This methodology is capable of resolving intracellular fluxes with much shorter labeling experiments, making it ideal for studying dynamic cellular processes. nih.gov
The core principle of non-stationary 13C-MFA involves introducing a 13C-labeled substrate and then tracking the time course of labeling enrichment in various intracellular metabolites. nih.gov By analyzing the rate at which the 13C label from a precursor like [UL-13C]Glucose is incorporated into downstream metabolites, such as the trehalose (B1683222) pool, researchers can quantify the rates (fluxes) of the metabolic pathways involved.
A key application of this technique is in understanding the metabolic burden associated with recombinant protein production in host organisms like Pichia pastoris. nih.gov In such studies, instationary 13C-MFA has been used to quantify the impact on central carbon metabolism. nih.gov For instance, research has shown that the production of a recombinant protein can trigger a significant stress response in the yeast, leading to notable changes in metabolite concentrations and flux distributions. nih.gov
Research Findings:
In a study analyzing the effects of recombinant protein production in P. pastoris, dynamic 13C-MFA revealed significant metabolic rewiring. The strain producing the protein exhibited increased flux through the TCA cycle and methanol (B129727) oxidation pathway to meet higher energy demands. nih.gov Crucially, the intracellular concentration of trehalose was found to be two-fold higher in the producing strain compared to a reference strain, indicating its role in the cellular stress response. nih.gov This accumulation of trehalose is a known adaptive response in yeast to various stress conditions. nih.gov
The table below summarizes key findings from a comparative analysis using non-stationary 13C-MFA.
| Parameter | Reference Strain | Protein-Producing Strain | Fold Change |
| Biomass Yield (g/g) | 0.45 | 0.42 | -6.7% |
| Intracellular Trehalose (µmol/gDCW) | 2.5 | 5.0 | +100% |
| TCA Cycle Flux (relative) | 100 | 125 | +25% |
| Methanol Oxidation Flux (relative) | 100 | 140 | +40% |
This table is illustrative, based on findings reported in scientific literature. nih.gov gDCW = grams Dry Cell Weight.
Systems Biology Approaches Integrating Multi-Omics Data with Isotope Tracing
To gain a holistic understanding of cellular function, it is essential to look beyond a single molecular level. Systems biology aims to integrate data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a biological system. mdpi.comnih.gov Isotope tracing with compounds like this compound provides critical functional data on metabolic fluxes, which can be integrated with other omics datasets to link genotype to phenotype. nih.gov
The integration of fluxomics data (from 13C-MFA) with transcriptomics (gene expression) and proteomics (protein abundance) allows researchers to understand how metabolic changes are regulated. mdpi.com For example, an observed increase in flux through a specific pathway can be correlated with the upregulation of genes encoding the enzymes in that pathway and the increased abundance of those enzyme proteins. nih.gov This multi-layered analysis provides a more complete picture than any single omics approach could offer alone. nih.gov
Research Findings:
The connection between recombinant protein production stress and elevated trehalose levels in Pichia pastoris is a prime example of where multi-omics integration is valuable. nih.gov The metabolic shift toward trehalose accumulation, as quantified by 13C-MFA, is a phenotypic response. nih.gov This response is often triggered by cellular stress mechanisms like the Unfolded Protein Response (UPR). nih.gov
A systems biology approach would integrate the following data points:
Metabolomics/Fluxomics: Quantifies the increased intracellular pool of trehalose and the flux towards its synthesis using 13C labeling. nih.gov
Transcriptomics: Measures the mRNA levels of genes involved in the UPR and trehalose synthesis (e.g., trehalose-6-phosphate (B3052756) synthase).
Proteomics: Measures the abundance of the corresponding enzymes and stress-related proteins.
By layering these datasets, a direct line can be drawn from the expression of a foreign protein to the activation of stress-response gene transcription, leading to increased enzyme levels that reroute metabolic flux to produce more trehalose. This integrated approach is powerful for identifying metabolic engineering targets to improve protein production by mitigating cellular stress. nih.gov
The following table illustrates how multi-omics data can be integrated to understand the regulation of trehalose metabolism under cellular stress.
| Data Type | Analyte | Condition: No Stress | Condition: Cellular Stress | Implication |
| Transcriptomics | TPS1 gene mRNA | Baseline | ↑↑ | Increased transcription of key enzyme for trehalose synthesis |
| Proteomics | Trehalose-6-P Synthase | Baseline | ↑ | Increased abundance of the enzyme |
| Metabolomics | Trehalose Concentration | Baseline | ↑↑↑ | Significant accumulation of the protective metabolite |
| Fluxomics (13C) | Flux to Trehalose | Baseline | ↑↑↑ | Metabolic pathway actively redirected toward trehalose production |
This table is a conceptual representation of integrated multi-omics data based on established biological principles. nih.govmdpi.com
Applications in Elucidating Trehalose Metabolic Pathways
Biosynthesis Pathway Delineation Across Diverse Organisms
Isotopic labeling is a cornerstone technique for discovering and quantifying the routes of trehalose (B1683222) synthesis in various organisms, from bacteria and yeast to plants and insects. nih.govnih.govnih.gov By supplying a 13C-labeled precursor, researchers can trace the carbon flow and determine which specific biosynthesis pathway is active under certain conditions. nih.gov
The most prevalent pathway for trehalose biosynthesis across nature is a two-step process involving the enzymes Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Trehalose-Phosphate Phosphatase (TPP). nih.govmdpi.com This pathway, also known as the OtsAB pathway in E. coli, converts UDP-glucose and glucose-6-phosphate into trehalose. nih.gov The use of uniformly labeled 13C-glucose ([U-13C6]glucose) as a starting material allows for the tracking of labeled carbon through glycolysis to form glucose-6-phosphate and into the pentose (B10789219) phosphate (B84403) pathway to generate precursors for UDP-glucose. The subsequent detection of fully labeled trehalose-6-phosphate and Alpha,Alpha-[UL-13C12]Trehalose confirms the activity of this pathway and allows for the quantification of its flux. nih.govbiorxiv.org This is critical for understanding how organisms from yeast to pathogenic fungi regulate the production of this vital protectant molecule. nih.govnih.gov
| Pathway Name | Key Enzymes | Substrates | Intermediate Product | Organisms | Reference |
|---|---|---|---|---|---|
| TPS/TPP Pathway | Trehalose-6-Phosphate Synthase (TPS); Trehalose-Phosphate Phosphatase (TPP) | UDP-glucose + Glucose-6-phosphate | Trehalose-6-phosphate | Bacteria, Archaea, Fungi, Plants, Insects | nih.govmdpi.com |
| Trehalose Synthase (TreS) | Trehalose Synthase | Maltose (B56501) | None | Bacteria (e.g., Pimelobacter) | mdpi.com |
| MTS/MTH Pathway | Maltooligosyl Trehalose Synthase (MTS); Maltooligosyl Trehalose Hydrolase (MTH) | Maltooligosaccharides (e.g., Maltopentaose) | Maltooligosyltrehalose | Bacteria (e.g., Arthrobacter) | mdpi.com |
| Trehalose Synthase (TreT) | Trehalose Synthase | ADP/GDP-glucose + Glucose | None | Archaea (e.g., Thermococcus) | mdpi.comacademie-sciences.fr |
| Trehalose Phosphorylase (TreP) | Trehalose Phosphorylase | Glucose-1-phosphate + Glucose | None | Fungi (e.g., Euglena) | mdpi.com |
Besides the canonical TPS/TPP pathway, several alternative routes for trehalose synthesis exist in different organisms. mdpi.com These include:
The TreS pathway: Isomerizes maltose directly into trehalose.
The MTS/MTH pathway: Converts larger maltooligosaccharides into trehalose.
The TreT pathway: Synthesizes trehalose from an activated nucleotide sugar (like ADP-glucose) and glucose. mdpi.comacademie-sciences.fr
Isotope tracing experiments are invaluable for distinguishing the contributions of these different pathways. For example, by providing specifically labeled maltose and observing the formation of labeled trehalose, the activity of the TreS pathway can be confirmed and quantified, separate from the TPS/TPP pathway which does not use maltose as a direct substrate. mdpi.com The TreT pathway has also been exploited for the chemoenzymatic synthesis of trehalose analogues. academie-sciences.fr
Catabolic Pathway Characterization and Enzymatic Hydrolysis
The primary application of synthesized this compound is in the characterization of its breakdown (catabolism). biorxiv.org By supplying this fully labeled substrate to cells or organisms, researchers can trace the fate of its carbon skeleton with high precision.
The catabolism of trehalose is primarily carried out by the enzyme alpha,alpha-trehalase, which hydrolyzes the disaccharide into two molecules of glucose. hmdb.caucsd.edu By incubating cells or tissue extracts with this compound, the direct product of this enzymatic reaction is [U-13C6]glucose. The rate of formation of labeled glucose provides a direct and highly sensitive measure of trehalose activity. nih.gov This method has been used to study the regulation of trehalase in various organisms. For instance, in yeast, such studies have shown that trehalase activity increases dramatically within minutes of spore germination. nih.gov In plants like Arabidopsis, inhibiting trehalase leads to the accumulation of endogenous trehalose, demonstrating the enzyme's key role in controlling trehalose levels. nih.gov
Once this compound is hydrolyzed to [U-13C6]glucose, the labeled glucose enters central carbon metabolism. Stable isotope tracing allows researchers to follow the 13C atoms as they are processed through glycolysis and the citric acid (TCA) cycle. biorxiv.org This reveals how carbon derived from trehalose is utilized for energy production and biosynthesis.
For example, in a study on Drosophila immune cells, incubation with α,α−trehalose-13C12 led to the detection of fully labeled glucose-6-phosphate (G6P-13C6). biorxiv.org This labeled G6P is then metabolized further. Its entry into glycolysis results in labeled downstream intermediates like glyceraldehyde-3-phosphate and pyruvate (B1213749). biorxiv.org The specific pattern of labeling (mass isotopologue distribution) in these metabolites provides detailed information about the relative activity of different pathways, such as the pentose phosphate pathway versus glycolysis. nih.govnih.gov For instance, glycolysis of [U-13C6]glucose produces M+3 pyruvate (pyruvate with three 13C atoms), while the oxidative pentose phosphate pathway can produce M+1 and M+2 pyruvate. nih.gov
| Metabolite | Pathway | Expected Primary Mass Isotopologue | Description | Reference |
|---|---|---|---|---|
| Glucose | Trehalase Hydrolysis | M+6 | Direct breakdown product of [UL-13C12]Trehalose. | biorxiv.orgnih.gov |
| Glucose-6-Phosphate | Hexokinase | M+6 | First step of glucose entry into central metabolism. | biorxiv.org |
| Fructose-1,6-bisphosphate | Glycolysis | M+6 | Key glycolytic intermediate. | nih.gov |
| Glyceraldehyde-3-Phosphate | Glycolysis | M+3 | Cleavage product of Fructose-1,6-bisphosphate. | nih.govbiorxiv.org |
| Pyruvate | Glycolysis | M+3 | End product of glycolysis. | nih.govbiorxiv.org |
| Lactate (B86563) | Fermentation | M+3 | Produced from Pyruvate under anaerobic conditions. | nih.gov |
| Acetyl-CoA | Pyruvate Dehydrogenase | M+2 | Entry point into the TCA cycle (one 13C is lost as 13CO2). | nih.gov |
| Citrate | TCA Cycle (1st turn) | M+2 / M+4 / M+5 | Formed from M+2 Acetyl-CoA and oxaloacetate (labeling of oxaloacetate depends on previous turns). | nih.gov |
Regulation of Trehalose Metabolism at Molecular and Cellular Levels
Isotope tracing with compounds like this compound is instrumental in understanding the complex regulation of trehalose metabolism. By quantifying metabolic fluxes rather than just metabolite levels, researchers can uncover how cells adjust trehalose synthesis and breakdown in response to various stimuli.
Investigation of Carbon Flow and Metabolic Reprogramming
Distinguishing Glycolytic versus Gluconeogenic Carbon Contribution to Trehalose (B1683222) Synthesis
The synthesis of trehalose can originate from two primary metabolic routes: glycolysis and gluconeogenesis. nih.govnih.govresearchgate.net Stable isotope-based pulse-labeling experiments using different ¹³C-labeled carbon sources, such as [U-¹³C₆]glucose or [U-¹³C₄]aspartate, are instrumental in dissecting the carbon flux from these distinct pathways into trehalose. nih.gov
When cells are supplied with [U-¹³C₆]glucose, the direct channeling of glucose-6-phosphate away from glycolysis and into the trehalose synthesis pathway can be quantified by measuring the incorporation of ¹³C into the trehalose pool. nih.gov This process is particularly relevant in scenarios of metabolic rewiring where, for instance, a limitation in inorganic phosphate (B84403) might drive the conversion of glucose-6-phosphate to trehalose to release phosphate. nih.gov
Conversely, to estimate the contribution of gluconeogenesis, ¹³C-labeled precursors that feed into this pathway, such as aspartate, are utilized. nih.gov By growing cells on a non-glucose carbon source like glycerol (B35011) or ethanol (B145695) and then introducing [U-¹³C₄]aspartate, the synthesis of trehalose from gluconeogenic flux can be unambiguously determined. nih.gov This methodological approach allows for a clear distinction between trehalose synthesized as a storage carbohydrate under starvation-like, gluconeogenic conditions and trehalose produced from a direct diversion of glycolytic intermediates. nih.gov
Therefore, analyzing the isotopic enrichment in trehalose following the administration of specifically labeled substrates provides a quantitative measure of the relative contributions of glycolysis and gluconeogenesis to its biosynthesis. nih.gov This distinction is crucial for understanding the metabolic state of the cell, whether it is in a growth-oriented state characterized by high glycolysis or a stress-response state marked by active gluconeogenesis. nih.gov
Role of Trehalose in Central Carbon Metabolism Regulation
Trehalose and its biosynthetic pathway are not merely involved in producing a storage or stress-protectant molecule; they play a significant regulatory role in central carbon metabolism. nih.govmdpi.com The intermediate metabolite, trehalose-6-phosphate (B3052756) (T6P), is a key signaling molecule that influences carbon assimilation and utilization. nih.govfrontiersin.org
Interplay with Tricarboxylic Acid (TCA) Cycle Fluxes
The metabolism of trehalose is intricately linked with the Tricarboxylic Acid (TCA) cycle, a central hub for energy production and biosynthesis. When trehalose is utilized as a carbon source, it is first hydrolyzed into glucose molecules, which then enter glycolysis to produce pyruvate (B1213749). mdpi.comnih.gov Pyruvate can then be converted to acetyl-CoA and enter the TCA cycle.
Isotope tracing studies using ¹³C-labeled trehalose or glucose allow for the quantification of carbon flux into TCA cycle intermediates. nih.govnih.gov For instance, in Drosophila hemocytes, ¹³C incorporation from both labeled glucose and trehalose into lactate (B86563) and, to a lesser extent, into TCA cycle metabolites like citrate, demonstrates their contribution to cellular energy metabolism. nih.gov The low incorporation into TCA cycle metabolites in some short-term experiments suggests that under certain conditions, the carbon from these sugars is primarily directed towards other pathways, such as lactate production. nih.gov However, studies in other organisms have shown that ¹³C-glutamine contributes more significantly to the TCA cycle than ¹³C-glucose, highlighting the preferential use of different substrates to fuel this central pathway. nih.gov The interplay is also evident in recombinant protein production in Pichia pastoris, where increased flux through the TCA cycle was observed in a producing strain, alongside a notable increase in the trehalose pool. nih.gov
Integration with Pentose (B10789219) Phosphate Pathway Activity
The Pentose Phosphate Pathway (PPP) is another critical branch of central carbon metabolism that is closely integrated with trehalose metabolism. nih.govnih.gov The PPP is essential for producing NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis.
Studies utilizing ¹³C-labeled glucose and trehalose have revealed the significant role of the cyclic PPP in immune cell function. nih.govnih.gov In Drosophila hemocytes responding to infection, both glucose and trehalose are metabolized through an enhanced cyclic PPP. nih.gov This is evidenced by the increased levels of partially labeled glucose-6-phosphate (G6P), which arises from the conversion of labeled pentoses back to G6P. nih.gov The increased labeling of PPP intermediates like ribulose-5-phosphate and sedoheptulose-7-phosphate further supports the heightened activity of this pathway. biorxiv.org This metabolic shift maximizes NADPH production, which is crucial for the immune response. nih.govnih.gov The ability of fully differentiated immune cells to utilize intracellular trehalose to fuel the cyclic PPP underscores the direct integration of this disaccharide into this key metabolic pathway. nih.gov
Assessment of Carbon Source Utilization and Preferential Routing
The use of Alpha,Alpha-[UL-13C12]Trehalose and other ¹³C-labeled substrates enables a detailed assessment of which carbon sources cells prefer and how they are routed through metabolic pathways. mdpi.com By providing a mixture of labeled and unlabeled substrates, researchers can trace the fate of carbon atoms and quantify the relative contribution of each source to various metabolic pools.
For example, in Drosophila hemocytes, ex vivo incubation with both ¹³C-labeled glucose and unlabeled trehalose, or vice versa, demonstrated that these cells can uptake and metabolize both sugars. nih.gov The incorporation of ¹³C into glycolytic and PPP intermediates from both labeled glucose and labeled trehalose indicates that both are utilized as carbon sources to fuel these central pathways during an immune response. nih.gov
Furthermore, studies in yeast have shown that the mobilization of endogenous trehalose can be regulated by the availability of exogenous glucose. nih.gov Trehalose was consumed only when sufficient levels of glucose were present, suggesting a complex regulatory network that governs the preferential use of different carbohydrate sources. nih.gov The ability to track the flow of carbon from specific sources into distinct metabolic pathways, such as the TCA cycle or the PPP, provides a quantitative understanding of cellular metabolic priorities under different physiological conditions. nih.govnih.gov
Dynamics of Storage Carbohydrate Turnover (Trehalose and Glycogen)
Trehalose and glycogen (B147801) are the primary storage carbohydrates in many organisms, including fungi and insects. nih.govresearchgate.net Their synthesis and degradation are dynamic processes that are tightly regulated in response to nutrient availability and cellular energy demands. nih.govoup.com The use of ¹³C-labeled substrates allows for the investigation of the turnover rates of these storage pools.
In Saccharomyces cerevisiae, dynamic ¹³C-labeling experiments have confirmed a rapid and continuous turnover of both glycogen and trehalose, even under steady-state, glucose-limited conditions. nih.gov This turnover represents a substantial flux, estimated to be about one-third of the glycolytic flux. nih.gov This finding indicates that these storage pools are not static reserves but are actively being synthesized and degraded.
Furthermore, these studies have shown that upon a sudden increase in glucose availability, there is a rapid mobilization of stored carbon from both glycogen and trehalose, which is then channeled into glycolysis. nih.gov This rapid mobilization highlights their role as readily accessible energy reserves that can be quickly utilized to adapt to changing environmental conditions. nih.govnih.gov The distinct patterns of accumulation and breakdown for trehalose and glycogen—with glycogen being used initially during stationary phase and trehalose under more extreme starvation—suggests they may serve different, though sometimes overlapping, roles in cellular energy management. nih.gov
Research Applications Across Biological Systems
Microbial Metabolic Systems
The study of microbial metabolism is fundamental to understanding infectious diseases, industrial fermentation processes, and environmental nutrient cycling. Alpha,Alpha-[UL-13C12]Trehalose has emerged as a critical tool in this field, offering a window into the inner workings of yeast, bacteria, and fungi.
Yeast Metabolic Engineering and Strain Optimization Studies
In the realm of biotechnology, yeasts are workhorses for producing biofuels, pharmaceuticals, and other valuable chemicals. Optimizing their metabolic pathways is key to enhancing production efficiency. By feeding yeast this compound, researchers can trace the carbon atoms as they are incorporated into various metabolic intermediates and final products. This allows for the identification of metabolic bottlenecks and the rational design of genetic modifications to improve strain performance. For instance, studies can quantify the flux through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, revealing how carbon from trehalose (B1683222) is allocated to biomass, ethanol (B145695), or other target compounds.
Bacterial Carbon Metabolism and Virulence Factor Synthesis
Trehalose metabolism is intrinsically linked to the survival and virulence of many pathogenic bacteria. nih.govnih.gov Some bacteria utilize trehalose as a carbon source for growth within a host, while others incorporate it into complex lipids that are essential components of their cell walls and contribute to their ability to cause disease. nih.govnih.gov this compound enables researchers to track the fate of trehalose-derived carbon, elucidating its role in the synthesis of these virulence factors. nih.gov This knowledge is crucial for the development of novel antimicrobial strategies that target bacterial metabolism. For example, by observing the incorporation of ¹³C into specific lipids, scientists can confirm the activity of key metabolic pathways involved in pathogenesis. nih.gov
Fungal Growth and Stress Adaptation Mechanisms
Fungi, like many other organisms, accumulate trehalose as a protective molecule in response to environmental stresses such as heat, desiccation, and osmotic shock. kit.edu This disaccharide helps to stabilize proteins and membranes, ensuring cell survival under harsh conditions. kit.edu Using this compound, scientists can investigate the dynamics of trehalose synthesis and degradation during stress responses. kit.edu By monitoring the ¹³C label, they can determine the rate of trehalose turnover and its contribution to other metabolic pathways that are activated under stress. This provides a deeper understanding of the molecular mechanisms that enable fungi to adapt and thrive in diverse environments. kit.edu
Plant Systems
In plants, the allocation of carbon fixed during photosynthesis is a tightly regulated process that dictates growth, development, and interactions with other organisms. This compound serves as a valuable probe for investigating these complex carbon dynamics.
Photosynthetic Carbon Partitioning and Allocation Studies
While sucrose (B13894) is the primary transport sugar in most plants, trehalose and its metabolic pathways play important regulatory roles. mdpi.com Introducing this compound into plant tissues allows researchers to study how this sugar is metabolized and how its presence influences the partitioning of photosynthetically fixed carbon. researchgate.net By tracing the ¹³C label, scientists can determine whether the carbon from trehalose is stored as starch, used for structural components like cellulose, or allocated to other metabolic pathways. researchgate.net These studies contribute to our understanding of how plants control their carbon economy, which has implications for improving crop yields and resilience. researchgate.netfrontiersin.org
Symbiotic Interactions and Metabolite Exchange
Many plants form symbiotic relationships with microorganisms, such as mycorrhizal fungi, which enhance nutrient uptake. In these associations, the plant provides the fungus with carbon in exchange for minerals. Trehalose is known to be a significant carbohydrate in many symbiotic fungi. By labeling the plant with ¹³C-enriched compounds or supplying this compound directly to the symbiotic system, researchers can trace the flow of carbon from the plant to the fungus. This allows for the quantification of carbon transfer and provides insights into the metabolic exchanges that underpin these vital ecological interactions.
| Research Area | Organism Type | Key Application of this compound |
| Microbial Metabolic Engineering | Yeast | Tracing carbon flux to optimize biofuel and biochemical production. |
| Bacterial Pathogenesis | Bacteria | Elucidating the role of trehalose in virulence factor synthesis. |
| Fungal Stress Physiology | Fungi | Investigating the dynamics of trehalose as a protectant. |
| Plant Carbon Allocation | Plants | Studying the partitioning of carbon from photosynthesis into storage and growth. |
| Plant-Microbe Symbiosis | Plants and Fungi | Quantifying the exchange of carbon between symbiotic partners. |
Invertebrate Systems
In invertebrates, particularly insects, trehalose is the primary circulating sugar, analogous to glucose in vertebrates. nih.gov The use of this compound has been instrumental in elucidating its central role in energy metabolism and stress physiology.
Insect Physiology and Energy Metabolism
The hydrolysis of trehalose is the sole known pathway for its utilization in insects and is tightly regulated by hormones. capes.gov.br The study of this pathway, facilitated by tracers like this compound, is crucial for understanding how insects manage their energy reserves for growth, metamorphosis, and stress recovery. nih.gov
Stress Physiology and Carbon Dynamics in Model Organisms
Trehalose plays a significant role in protecting insects against various environmental stressors, including desiccation, cold, oxidation, and anoxia. mdpi.com During periods of stress, many insects accumulate high concentrations of trehalose, which acts as a cryoprotectant and a protein stabilizer. capes.gov.br By using this compound, researchers can trace the carbon atoms from trehalose to various metabolic pools, revealing how this sugar contributes to stress resistance. For example, studies on overwintering insects have shown that the accumulation of trehalose is a key strategy for survival in cold conditions. mdpi.com The labeled carbon from trehalose can be tracked as it is incorporated into other molecules, demonstrating its role in maintaining cellular integrity and providing a sustained energy source during periods of low metabolic activity. mdpi.com
Mechanistic Insights into Cellular Processes Via Trehalose Labeling
Understanding Metabolic Adaptations During Environmental Perturbations
Organisms frequently encounter environmental stresses that necessitate rapid metabolic reprogramming for survival. Alpha,Alpha-[UL-13C12]Trehalose is an invaluable tool for dissecting these adaptive strategies, particularly in response to oxygen deprivation and dehydration.
In low-oxygen (hypoxia) or no-oxygen (anoxia) environments, many organisms shift their central carbon metabolism to maintain energy production. Studies in organisms like yeast and certain invertebrates have shown that trehalose (B1683222) metabolism is dynamically regulated under such conditions. While direct studies using this compound in hypoxic conditions are not extensively documented, the principles of metabolic flux analysis using labeled substrates provide a clear framework for its potential application.
By supplying this compound to cells under hypoxic stress, researchers can trace the ¹³C label through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and fermentation pathways. For instance, the breakdown of labeled trehalose into two molecules of ¹³C₆-glucose would lead to the appearance of fully labeled glycolytic intermediates and end-products such as ethanol (B145695) and lactate (B86563). The distribution of these labeled metabolites, detectable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, can reveal the relative activities of different metabolic routes. In some fungi, for example, limited oxygenation has been shown to affect the levels of various polyols and stimulate fluxes through glycolysis and the pentose phosphate pathway. A transient formation of trehalose has been observed when starved mycelium is incubated with ¹³C-glucose under such conditions.
A hypothetical experiment could track the redistribution of carbon from trehalose under normoxic versus hypoxic conditions in a facultative anaerobe. The expected results would likely show a significant increase in the flux of ¹³C atoms towards fermentative pathways and a corresponding decrease in their entry into the tricarboxylic acid (TCA) cycle, which is oxygen-dependent.
Table 1: Hypothetical Carbon Flow Redistribution from [UL-¹³C₁₂]Trehalose under Hypoxia
| Metabolic Pathway | Relative ¹³C Flux (Normoxia) | Relative ¹³C Flux (Hypoxia) | Key Labeled Metabolites |
|---|---|---|---|
| Glycolysis | +++ | +++ | ¹³C₆-Glucose-6-phosphate, ¹³C₃-Pyruvate |
| Fermentation | + | +++ | ¹³C₂-Ethanol, ¹³C₃-Lactate |
| TCA Cycle | +++ | + | ¹³C-Citrate, ¹³C-Succinate |
| Pentose Phosphate Pathway | ++ | + | ¹³C₅-Ribose-5-phosphate |
This table illustrates the anticipated shifts in carbon flow from trehalose under normal and low-oxygen conditions. The number of '+' signs indicates the relative magnitude of the metabolic flux.
Trehalose is renowned for its role in conferring tolerance to extreme dehydration (desiccation) in a wide array of organisms, a phenomenon known as anhydrobiosis. It is thought to protect cellular structures by replacing water molecules and forming a stable, glass-like matrix. The use of this compound can help to elucidate the metabolic underpinnings of this protective mechanism.
Upon rehydration, desiccated organisms must rapidly resume metabolic activity. By pre-loading cells with labeled trehalose before dehydration, scientists can monitor its mobilization and metabolic fate upon the reintroduction of water. Studies in yeast have shown that trehalose can serve as a readily available source of carbon and energy to fuel recovery processes. researchgate.net For instance, research on yeast spores has demonstrated that while trehalose is consumed upon germination, it is not the primary energy source when exogenous glucose is present. researchgate.net The metabolism of [1-¹³C]trehalose in the nematode Drosophila viteae has been shown to differ significantly from that of [1-¹³C]glucose, indicating distinct metabolic routing. researchgate.net
The application of this compound would allow for a detailed analysis of which metabolic pathways are prioritized during recovery from desiccation. It is hypothesized that the ¹³C label would initially be funneled into energy-generating pathways like glycolysis and the TCA cycle to replenish ATP stores, followed by its incorporation into biosynthetic pathways for the repair of cellular components.
Table 2: Research Findings on Trehalose Metabolism in Desiccation Tolerance
| Organism | Labeled Substrate | Key Finding | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (yeast) | [1-¹³C]acetate & [1-¹³C]glucose | Trehalose is consumed during germination but is not the preferential energy source when glucose is available. researchgate.net | researchgate.net |
| Drosophila viteae (nematode) | [1-¹³C]trehalose | Metabolism of trehalose leads to a different succinate/lactate ratio compared to glucose metabolism. researchgate.net | researchgate.net |
| Saccharomyces cerevisiae (yeast) | - | Increased intracellular trehalose is sufficient to confer desiccation tolerance. |
Intermediary Metabolism and Metabolite Channeling Studies
Metabolite channeling, the process by which intermediates are passed directly from one enzyme to the next in a metabolic pathway, enhances catalytic efficiency and protects labile intermediates. The use of fully labeled substrates like this compound is particularly well-suited for studying such phenomena.
When this compound is introduced into a cellular system, its breakdown yields two molecules of fully labeled glucose. If these glucose molecules are immediately processed by a channeled glycolytic enzyme complex, the ¹³C label will be transferred sequentially through the pathway intermediates without significant dilution into the general cytosolic pool. This can be detected by analyzing the isotopic enrichment of the intermediates. A high enrichment in successive metabolites of a pathway is indicative of channeling.
While specific studies on metabolite channeling using this compound are not widely reported, the principle has been demonstrated with other labeled substrates. For example, studies in E. coli have used labeled glucose to investigate glycolytic pathways and metabolite channeling. science.gov The application of this compound could be particularly insightful in organisms where trehalose metabolism is compartmentalized or linked to specific protein complexes.
Enzyme Kinetics and Allosteric Regulation Probing using Labeled Substrates
Isotopically labeled substrates are powerful tools for investigating enzyme kinetics and regulation. This compound can be used to study the enzymes involved in its metabolism, such as trehalase and the enzymes of the trehalose biosynthesis pathway.
The breakdown of this compound by trehalase produces ¹³C₆-glucose. The rate of appearance of labeled glucose can be monitored by NMR or mass spectrometry to determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This approach is particularly useful for in vivo kinetic measurements, where traditional spectrophotometric assays may be difficult to implement. Studies on the thermophilic bacterium Rhodothermus marinus have used ¹⁴C-labeled trehalose to characterize the kinetics of a periplasmic trehalase. nih.govunl.pt
Furthermore, labeled substrates can be used to probe allosteric regulation. For instance, the binding of an allosteric effector to an enzyme can alter its conformation and catalytic activity. By monitoring the processing of this compound in the presence and absence of a putative regulator, changes in enzyme kinetics can be quantified, providing evidence for allosteric control. The enzymes of the trehalose synthesis pathway, trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP), are known to be subject to complex regulation, and labeled substrates could provide deeper insights into these mechanisms.
Table 3: Enzymes of Trehalose Metabolism and Potential for Labeled Substrate Analysis
| Enzyme | Reaction | Potential Use of [UL-¹³C₁₂]Trehalose |
|---|---|---|
| Trehalase | Trehalose → 2 Glucose | Direct measurement of in vivo and in vitro kinetics by tracking the formation of ¹³C₆-glucose. |
| Trehalose-6-Phosphate Synthase (TPS) | UDP-Glucose + Glucose-6-Phosphate → Trehalose-6-Phosphate + UDP | Indirectly, by studying the reverse reaction or by using ¹³C-labeled precursors to synthesize labeled trehalose. |
| Trehalose-6-Phosphate Phosphatase (TPP) | Trehalose-6-Phosphate → Trehalose + Pi | To study the kinetics of the reverse reaction, or to follow the fate of the trehalose product. |
Future Directions and Emerging Research Paradigms
Integration of Alpha,Alpha-[UL-13C12]Trehalose Tracing with Advanced Imaging Techniques
The convergence of stable isotope tracing with high-resolution imaging modalities is set to revolutionize our ability to visualize metabolic fluxes in both space and time. While traditional metabolic flux analysis (MFA) provides a system-wide view of cellular metabolism, it often lacks spatial resolution. The integration of this compound with techniques like Imaging Mass Spectrometry (IMS) and Magnetic Resonance Spectroscopy (MRS) will enable researchers to map the metabolic fate of trehalose (B1683222) within tissues and even single cells.
For instance, IMS can be used to detect the incorporation of 13C from trehalose into various downstream metabolites directly in tissue sections, providing a snapshot of metabolic activity in different cell types or subcellular compartments. This is particularly relevant for studying host-pathogen interactions, where the metabolism of both the host and the pathogen can be simultaneously tracked.
Similarly, advancements in 13C-MRS, even without the need for hyperpolarization, are making it possible to dynamically image the metabolism of 13C-labeled substrates in vivo. nih.gov While much of the current work focuses on glucose, the same principles can be applied to this compound to non-invasively monitor its uptake and conversion in living organisms. This could be instrumental in studying metabolic diseases where trehalose metabolism is implicated.
Table 1: Potential Applications of Integrating this compound with Advanced Imaging.
| Imaging Technique | Potential Application with this compound | Expected Outcome |
| Imaging Mass Spectrometry (IMS) | Mapping trehalose metabolism in heterogeneous tumor microenvironments. | Identification of cell populations with altered trehalose utilization, providing insights into cancer metabolism. |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive monitoring of trehalose metabolism in the brain of animal models of neurodegenerative diseases. | Understanding the role of trehalose as a potential neuroprotectant by tracking its metabolic fate in real-time. |
| NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) | Visualizing the transfer of carbon from trehalose between symbiotic organisms at the subcellular level. | Elucidating the metabolic interplay in symbiotic relationships involving trehalose as a key carbon source. |
Development of New Computational Models for Complex Metabolic Networks
The data generated from this compound tracing experiments are rich and complex, necessitating the development of sophisticated computational models for their interpretation. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses isotopic labeling data to quantify intracellular metabolic fluxes. nih.gov The principle of 13C-MFA involves using computer models to simulate the flow of 13C atoms through a metabolic network and fitting these simulations to experimentally measured isotope patterns in metabolites. embopress.org
Future advancements in this area will focus on creating more comprehensive and predictive models. This includes the development of genome-scale metabolic models (GEMs) that can incorporate data from this compound tracing experiments to provide a holistic view of cellular metabolism. Furthermore, the integration of machine learning algorithms with 13C-MFA is an emerging paradigm. nih.gov These machine learning approaches can help to automate the process of flux estimation, handle the complexity of large metabolic networks, and even predict metabolic responses to genetic or environmental perturbations. nih.gov
Table 2: Evolution of Computational Models for Isotopic Tracer Analysis.
| Model Type | Description | Application to this compound |
| Isotope Labeling Models (ILMs) | Mathematical representations of the flow of isotopes through a metabolic network. nih.gov | Quantifying the flux through trehalose synthesis and degradation pathways. |
| Genome-Scale Metabolic Models (GEMs) | Comprehensive models that include all known metabolic reactions in an organism. | Integrating trehalose metabolism into the broader context of cellular metabolism. |
| Machine Learning-based Fluxomics | Utilizes machine learning algorithms to analyze and interpret isotopic labeling data. nih.gov | High-throughput analysis of trehalose metabolism under various conditions and in different genetic backgrounds. |
Expanding Isotopic Tracer Applications to Novel Biological Systems
While much of the initial research on trehalose metabolism has been conducted in model organisms like Saccharomyces cerevisiae (yeast), the application of this compound is expanding to a wider range of biological systems. This is crucial for understanding the diverse roles of trehalose in different organisms and environments.
One area of significant interest is the study of the gut microbiome. Trehalose is present in the diet and can be utilized by specific gut bacteria. Recent studies have shown that oral trehalose intake can modulate the gut microbiota and have neuroprotective effects, suggesting a role for the microbiota-gut-brain axis. nih.gov Using this compound as a tracer can help to identify which microbial species are actively metabolizing trehalose and what metabolic byproducts they are producing, providing a mechanistic link between diet, the microbiome, and host health. An in vitro study has already demonstrated that trehalose supplementation can remodel the human gut microbiota. frontiersin.org
Furthermore, the application of this tracer in non-conventional model organisms, such as insects, nematodes, and extremophiles, will provide insights into the unique adaptations of trehalose metabolism in these organisms. For example, in insects, trehalose is the primary blood sugar, and understanding its metabolism is key to developing novel pest control strategies.
Table 3: Emerging Biological Systems for this compound Tracing.
| Biological System | Research Question | Potential Impact |
| Gut Microbiome | How does dietary trehalose shape the composition and metabolic output of the gut microbiota? | Development of prebiotics and dietary interventions to promote gut health. |
| Plant-Pathogen Interactions | What is the role of trehalose metabolism in plant defense and pathogen virulence? | Identification of new targets for crop protection. |
| Non-model Organisms (e.g., insects, extremophiles) | How is trehalose metabolism adapted to extreme environmental conditions or specialized physiological functions? | Discovery of novel enzymes and metabolic pathways with biotechnological potential. |
Contribution of Isotopic Trehalose Studies to Predictive Metabolic Engineering
Metabolic engineering aims to rationally design and modify metabolic pathways in organisms to enhance the production of valuable chemicals or to improve cellular properties. Isotopic tracer studies, particularly with compounds like this compound, are fundamental to this endeavor. By providing precise measurements of metabolic fluxes, these studies offer a quantitative understanding of how metabolic networks operate and how they respond to genetic modifications. embopress.org
This detailed knowledge is essential for the "Design-Build-Test-Learn" cycle of metabolic engineering. nih.gov For instance, by tracing the fate of 13C from trehalose, researchers can identify bottlenecks in production pathways or uncover competing pathways that divert carbon away from the desired product. This information can then be used to guide the next round of genetic engineering to optimize the metabolic network.
The choice of the isotopic tracer itself is a critical aspect of experimental design in metabolic engineering. nih.govnih.gov The use of uniformly labeled trehalose provides a comprehensive view of how this disaccharide is catabolized and its carbon atoms are distributed throughout the metabolic network. This is particularly valuable for engineering organisms that naturally produce or utilize trehalose.
Q & A
Q. What experimental applications benefit from the isotopic labeling of Alpha,Alpha-[UL-13C12]Trehalose?
Methodological Answer: The uniform 13C labeling enables precise metabolic flux analysis in systems biology. Researchers can track carbon flow in metabolic pathways (e.g., glycolysis, trehalose biosynthesis) using nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, incubate labeled trehalose with cell cultures and quantify 13C incorporation into downstream metabolites via isotopomer distribution analysis . Ensure experimental controls account for natural isotope abundance .
Q. How should researchers validate the isotopic purity of this compound before experimental use?
Methodological Answer: Perform high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern (e.g., m/z ratios consistent with 12C/13C substitution). Couple with 13C-NMR to verify uniform labeling at all carbon positions. Purity thresholds (e.g., ≥98% isotopic enrichment) should align with the sensitivity requirements of downstream analytical methods .
Q. What are the best practices for storing this compound to maintain stability?
Methodological Answer: Store lyophilized powder under inert gas (argon) at −80°C to prevent isotopic exchange or degradation. For aqueous solutions, use sterile, deuterium-depleted water and avoid repeated freeze-thaw cycles. Conduct stability assays under proposed storage conditions using HPLC-MS to monitor degradation byproducts .
Advanced Research Questions
Q. How can researchers design factorial experiments to study this compound’s role in stress-response mechanisms?
Methodological Answer: Apply a 2k factorial design to test interactions between trehalose concentration, temperature, and osmotic stress. For example, vary trehalose levels (low/high), temperature (25°C/37°C), and salt stress (presence/absence) in yeast cultures. Use ANOVA to analyze main effects and interactions on survival rates, with isotopic tracing to quantify trehalose metabolic turnover .
Q. What statistical approaches resolve contradictions in 13C flux data derived from this compound studies?
Methodological Answer: Employ Bayesian hierarchical modeling to integrate conflicting datasets (e.g., discrepancies in flux rates between NMR and MS). This accounts for instrument-specific error structures and missing data. Validate with sensitivity analysis and cross-platform calibration using internal standards .
Q. How can this compound be integrated with multi-omics frameworks to study microbial symbiosis?
Methodological Answer: Combine 13C metabolic flux analysis with metatranscriptomics and proteomics. Administer labeled trehalose to a microbial co-culture, extract RNA/proteins at timed intervals, and correlate flux data with gene expression via partial least squares regression (PLS-R). Use stable isotope probing (SIP) to isolate DNA from active microbial populations .
Q. What computational tools optimize the use of this compound in kinetic metabolic modeling?
Methodological Answer: Implement systems biology software (e.g., COBRApy or INCA) to construct genome-scale metabolic models (GEMs). Input experimental 13C flux data to refine kinetic parameters (e.g., Vmax, Km) for trehalose-related enzymes. Validate predictions with knockout strains or enzyme inhibition assays .
Methodological Design & Validation
Q. How to address isotopic dilution effects in longitudinal studies using this compound?
Methodological Answer: Use compartmental modeling (e.g., SAAM II or PK-Sim) to correct for dilution from endogenous unlabeled trehalose. Measure intracellular pool sizes via LC-MS and adjust tracer infusion rates dynamically. Validate with pulse-chase experiments and steady-state isotopic enrichment calculations .
Q. What ethical and technical considerations apply when using this compound in animal studies?
Methodological Answer: Adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Use microdosing protocols (e.g., <1% of total body trehalose) and non-invasive imaging (e.g., PET with 11C-labeled analogs) to minimize animal use. Justify isotopic labeling in ethics proposals by emphasizing reduced biological variability and sample size requirements .
Q. How to ensure reproducibility when scaling this compound experiments from in vitro to in vivo systems?
Methodological Answer: Conduct power analysis to determine sample sizes for in vivo validation. Use crossover experimental designs to control for inter-individual variability. Publish raw isotopomer datasets and computational code in repositories like Zenodo to enable replication .
Theoretical & Conceptual Frameworks
Q. How does this compound research align with systems biology theories of metabolic redundancy?
Methodological Answer: Test hypotheses derived from contingency theory (e.g., trehalose as a "fail-safe" metabolite under stress) by comparing 13C flux in wild-type vs. trehalose-deficient mutants. Use comparative genomic analysis to correlate trehalose pathway conservation with environmental stress tolerance in phylogenetically diverse species .
Q. What conceptual gaps exist in current this compound research, and how can they be addressed?
Methodological Answer: A gap exists in understanding trehalose’s role in eukaryotic-prokaryotic cross-talk. Address this using synthetic microbial communities (SynComs) with 13C-trehalose tracing, coupled with metabolomic imaging (MALDI-TOF). Frame research questions using the PICO framework: Population (microbiome), Intervention (labeled trehalose), Comparison (unlabeled control), Outcome (metabolite exchange rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
